molecular formula C21H14N4O2S2 B3592754 10-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine

10-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine

Cat. No.: B3592754
M. Wt: 418.5 g/mol
InChI Key: YAHQIQQFZPXTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of phenothiazine, which is a heterocyclic compound that has been widely used in the pharmaceutical industry . It also contains a 1,3,4-oxadiazole ring, which is a type of aromatic heterocyclic compound . The 1,3,4-oxadiazole ring can be found in the structures of diverse drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Phenothiazines, for example, can undergo a variety of reactions including oxidation and alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the 1,3,4-oxadiazole ring could potentially confer luminescence properties .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Phenothiazines, for example, are known to act as antagonists of the dopamine D2 receptor .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis process. The development of new derivatives could also be a promising direction .

Properties

IUPAC Name

1-phenothiazin-10-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S2/c26-19(13-28-21-24-23-20(27-21)14-9-11-22-12-10-14)25-15-5-1-3-7-17(15)29-18-8-4-2-6-16(18)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHQIQQFZPXTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NN=C(O4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
10-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine
Reactant of Route 3
Reactant of Route 3
10-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine
Reactant of Route 4
Reactant of Route 4
10-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine
Reactant of Route 5
10-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine
Reactant of Route 6
Reactant of Route 6
10-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.